molecular formula C19H18N6O5 B12932025 Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- CAS No. 86816-94-6

Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Cat. No.: B12932025
CAS No.: 86816-94-6
M. Wt: 410.4 g/mol
InChI Key: MPZRIUUPKGGUOW-UHFFFAOYSA-N
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Description

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a nitro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the nitrated quinazoline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Aminoquinazoline derivatives: Formed from the reduction of the nitro group.

    Dihydroquinazoline derivatives: Formed from the reduction of the quinazoline core.

    Substituted acetamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Nitroquinazoline derivatives: Compounds with nitro groups attached to the quinazoline core.

    Acetamide derivatives: Compounds with acetamide moieties but different core structures.

Uniqueness

2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86816-94-6

Molecular Formula

C19H18N6O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(4-methylphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide

InChI

InChI=1S/C19H18N6O5/c1-12-2-4-13(5-3-12)22-19(28)23-17(26)9-20-10-24-11-21-16-7-6-14(25(29)30)8-15(16)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28)

InChI Key

MPZRIUUPKGGUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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